molecular formula C5H12ClNOSi B8713766 2-Chloro-N-(trimethylsilyl)acetamide CAS No. 63168-85-4

2-Chloro-N-(trimethylsilyl)acetamide

Cat. No.: B8713766
CAS No.: 63168-85-4
M. Wt: 165.69 g/mol
InChI Key: HEGVWZNDYRZLIG-UHFFFAOYSA-N
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Description

2-Chloro-N-(trimethylsilyl)acetamide is a chloroacetamide derivative featuring a trimethylsilyl (TMS) group attached to the nitrogen atom. The TMS group is notable for its electron-withdrawing and bulky nature, which may influence reactivity, stability, and lipophilicity compared to other substituents .

Properties

CAS No.

63168-85-4

Molecular Formula

C5H12ClNOSi

Molecular Weight

165.69 g/mol

IUPAC Name

2-chloro-N-trimethylsilylacetamide

InChI

InChI=1S/C5H12ClNOSi/c1-9(2,3)7-5(8)4-6/h4H2,1-3H3,(H,7,8)

InChI Key

HEGVWZNDYRZLIG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The substitution pattern on the nitrogen atom significantly impacts the properties of chloroacetamide derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2-Chloro-N-(trimethylsilyl)acetamide with Analogs
Compound Name Substituent Key Features Applications
This compound Trimethylsilyl (TMS) - High lipophilicity due to TMS group.
- Potential steric hindrance in reactions.
Hypothesized use in organosilicon chemistry or as a protected intermediate.
2-Chloro-N-(thiazol-2-yl)acetamide Thiazolyl - Heteroaromatic substituent enhances bioactivity.
- Used in anticancer agents.
Anticancer drug synthesis (e.g., OMS3–OMS8 derivatives) .
2-Chloro-N-(4-chlorophenyl)acetamide 4-Chlorophenyl - Electron-withdrawing Cl group activates the acetamide for nucleophilic substitution. Intermediate in pyridine-thioacetamide hybrids .
Acetochlor Ethoxymethyl + Aryl - Pre-emergent herbicide.
- Metabolized to carcinogenic intermediates (e.g., CMEPA).
Agricultural herbicide .
N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide Benzothiazolyl - Enhances binding to biological targets (e.g., p53-dependent cancer therapy). Stapling peptides for anticancer studies .

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